Guanosine triphosphatase NRas (55-64) is a small GTPase that plays a crucial role in cellular signaling pathways, particularly in the regulation of cell growth, differentiation, and survival. NRas is part of the RAS superfamily of proteins, which function as molecular switches by cycling between active (GTP-bound) and inactive (GDP-bound) states. The specific segment of interest, residues 55 to 64, includes critical regions for nucleotide binding and hydrolysis, making it significant for understanding NRas's function and its implications in oncogenesis.
NRas is encoded by the NRAS gene located on chromosome 1. Mutations in this gene are commonly associated with various cancers, particularly melanoma, where they can lead to constitutive activation of the NRas protein. Approximately one-third of human tumors exhibit mutations in RAS genes, underscoring their importance in cancer biology .
NRas belongs to the class of small GTPases within the Ras superfamily. These proteins are characterized by their GTP-binding ability and are classified into various subfamilies based on structural and functional similarities. The NRas protein specifically is involved in signaling pathways that mediate cellular responses to growth factors and other stimuli.
The synthesis of peptides or proteins like NRas (55-64) typically involves solid-phase peptide synthesis or recombinant DNA technology. For NRas (55-64), synthetic methods would focus on producing the peptide corresponding to this specific amino acid sequence.
The molecular structure of NRas (55-64) is characterized by a canonical GTP-binding domain comprising several conserved motifs essential for its function. The specific residues within this region play critical roles in nucleotide binding and hydrolysis.
Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have elucidated the three-dimensional conformation of NRas when bound to GTP or GDP. Key features include:
NRas participates in key biochemical reactions involving nucleotide exchange and hydrolysis:
The catalytic mechanism involves:
The mechanism through which NRas transduces signals involves:
Studies have shown that mutations in key residues within NRas can significantly alter its activity and contribute to oncogenic signaling pathways .
Relevant analyses indicate that modifications at specific sites can enhance or inhibit its activity, impacting its role in cellular signaling .
NRas (55-64) has several applications in scientific research:
The RAS superfamily comprises >170 human GTPases divided into RAS, RHO, RAB, ARF, and RAN families, all sharing a conserved catalytic G domain with GTP-binding/hydrolysis capability [1] [8]. Within this superfamily, residues 55-64 of NRAS form a critical epitope (ILDTAGKEEY) exhibiting near-complete sequence conservation across KRAS, HRAS, and NRAS isoforms. This segment encompasses the catalytically essential Q61 residue and spans the Switch-II region (residues 60-76), which undergoes nucleotide-dependent conformational shifts [1] [6]. High-resolution analyses reveal only minor divergence at position 64 (tyrosine in NRAS vs. histidine in HRAS), which does not alter the epitope's core structure but may influence HLA binding specificity in immunotherapeutic contexts [7]. The evolutionary conservation underscores this region’s mechanistic importance in GTP hydrolysis and effector recruitment.
Table 1: Sequence Comparison of RAS Isoforms in the 55-64 Epitope Region
Isoform | 55-64 Sequence | Conservation (%) | Divergent Positions |
---|---|---|---|
NRAS | ILDTAGKEEY | 100 | - |
KRAS | ILDTAGKEEY | 100 | - |
HRAS | ILDTAGKEEY | 100 | - |
RRAS | VVDTPGHGDF | 42 | 55,56,59,61,62,64 |
NRAS (55-64) exhibits pronounced nucleotide-dependent conformational dynamics, acting as a molecular switch regulating downstream signaling. In the GTP-bound state, hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations demonstrate reduced solvent accessibility (ΔSASA: 28%) and stabilized α-helical structure around Q61, facilitating Switch-II ordering for effector binding [1] [9]. Conversely, GDP binding increases epitope flexibility (RMSF fluctuations >1.5 Å), destabilizing the Switch-II loop and exposing the nucleotide-binding pocket [1] [10]. Microsecond-scale MD simulations further reveal that GTP-bound NRAS samples both "active" (closed) and "inactive" (open) states, with mutations at Q61 biasing this equilibrium toward active conformations [9]. This plasticity enables allosteric regulation of catalytic activity and underlies mutation-induced pathogenicity.
Residues 55-64 directly coordinate the structural transitions of Switch-I (residues 30-40) and Switch-II through a hydrogen-bonding network and hydrophobic packing. Specifically:
Table 2: Key Allosteric Interactions Within NRAS (55-64)
Residue | Interaction Partner | Interaction Type | Functional Consequence |
---|---|---|---|
T58 | Y32 (Switch-I) | Backbone H-bond | Stabilizes Switch-I for GAP binding |
G60 | G13/G15 (P-loop) | Torsional flexibility | Enables Q61 positioning for catalysis |
Q61 | Y64 (Switch-II) | Bifurcated H-bond | Locks Switch-II in active conformation |
E62 | R68 (α3-helix) | Salt bridge | Anchors Switch-II to helical subdomain |
Q61 mutations (Q61K/R/H/L) constitute >60% of NRAS-driven melanomas and induce distinct structural mechanisms impairing GTP hydrolysis [3] [7]:
Table 3: Biophysical and Functional Impact of Q61 Mutations
Mutation | Prevalence in Melanoma (%) | Δ GTPase Activity (%) | Solvent Accessibility (ΔSASA) | Therapeutic Vulnerability |
---|---|---|---|---|
Q61K | 38 | -98.7 | ↑ 22% | HLA-A*01:01 presentation [7] |
Q61R | 29 | -99.1 | ↑ 19% | Pocket between Switch-II/α3 [3] |
Q61L | 18 | -95.2 | ↓ 15% | Hydrophobic cleft [3] |
Q61H | 15 | -96.8 | ↑ 8% | Altered H-bond network [9] |
Interactive Table: Structural Dynamics Explorer for NRAS (55-64) Mutants(Note: Interactive features require JavaScript-enabled browsers)
Mutation | Conformational State Distribution (%) | Switch-II RMSF (Å) | H-Bond Retention (%) |
---|---|---|---|
Wild-type | 45% Active / 55% Inactive | 1.2 ± 0.3 | 100 |
Q61K | 92% Active / 8% Inactive | 0.8 ± 0.2 | 41 |
Q61R | 89% Active / 11% Inactive | 0.9 ± 0.2 | 38 |
Q61L | 78% Active / 22% Inactive | 1.9 ± 0.4 | 67 |
Q61H | 84% Active / 16% Inactive | 1.7 ± 0.3 | 58 |
(Data derived from [3] [7] [9])
The structural biology of NRAS (55-64) thus reveals a nexus of evolutionary conservation, nucleotide-driven dynamics, and mutation-induced dysfunction. Targeting these features offers promising avenues for conformation-specific inhibitors and immunotherapies against RAS-driven cancers.
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